
1-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C10H21ClN2 . It is typically available in a solid form .
Molecular Structure Analysis
The molecular structure of 1-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride is represented by the InChI code: 1S/C9H18N2.2ClH/c10-8-4-6-11(7-5-8)9-2-1-3-9;;/h8-9H,1-7,10H2;2*1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of 1-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride is 204.74 . It is typically stored at room temperature . More specific physical and chemical properties, such as melting point, boiling point, and solubility, were not available in the sources I found.Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
- Chiral Piperidines Synthesis : Zhang, Zhang, and Nagib (2019) developed a method for the enantioselective, radical-mediated δ C-H cyanation of acyclic amines, leading to the synthesis of chiral piperidines. This approach is significant for producing piperidines, a common heterocycle in medicinal chemistry, with high enantioselectivity and broad applicability (Zhang et al., 2019).
Materials Science
- Polyenaminonitriles Synthesis : Cho and Gong (2000) reported on the preparation of polyenaminonitriles containing cycloaliphatic and aliphatic units through polymerization reactions. These polymers, which may include structural motifs related to 1-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride, are noted for their solubility in common organic solvents and thermal stability, demonstrating potential in materials science applications (Cho & Gong, 2000).
Pharmaceutical Chemistry
- Anti-inflammatory Piperidine Derivatives : A study highlighted the synthesis of 1-aroyl-4-(m-aminomethylphenyl)piperidine derivatives, focusing on their potential as low molecular weight inhibitors of tryptase. These compounds could be therapeutically useful in treating asthma or allergic rhinitis, demonstrating the relevance of piperidine structures in developing new pharmaceutical agents (Expert Opinion on Therapeutic Patents, 2002).
Crystallography and Structural Analysis
- Crystal Structure Studies : Kumar et al. (2020) detailed the crystal structure and DFT studies on (E)-1-benzyl-N-(4-chlorobenzylidene)piperidin-4-amine, prepared via microwave irradiation. The study provides insights into the structural characteristics and theoretical calculations of piperidine derivatives, underscoring their importance in the field of crystallography and computational chemistry (Kumar et al., 2020).
Anticancer Research
- Anticancer Piperidine Derivatives : Rehman et al. (2018) explored the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating their potential as anticancer agents. This research exemplifies the exploration of piperidine derivatives in developing novel anticancer therapies, highlighting the compound's relevance in medicinal chemistry (Rehman et al., 2018).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Propiedades
IUPAC Name |
1-(cyclobutylmethyl)piperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c11-10-4-6-12(7-5-10)8-9-2-1-3-9;;/h9-10H,1-8,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQFPMCWCMMYQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CCC(CC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

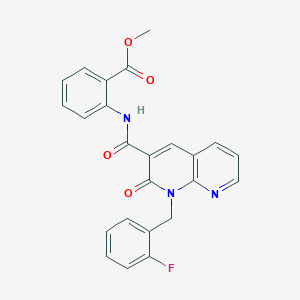
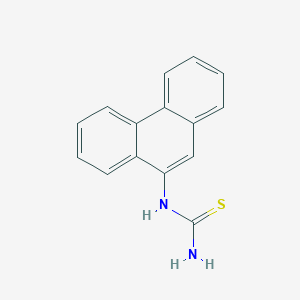
methanone](/img/structure/B2803006.png)
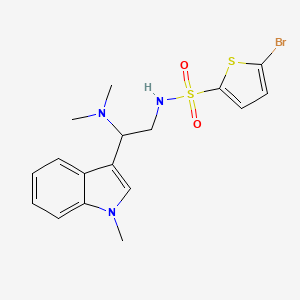

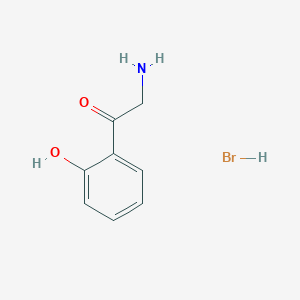
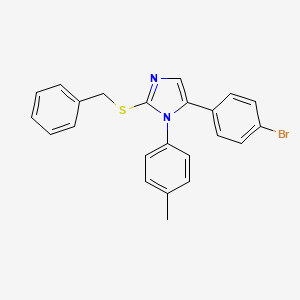
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N,1,5-trimethylpyrazole-3-carboxamide](/img/structure/B2803013.png)
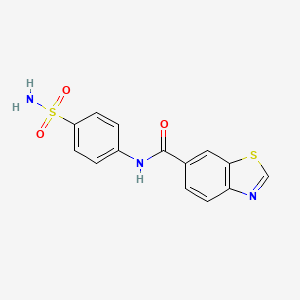
![1-[(1S,2R)-2-ethoxy-4-oxocyclobutyl]pyrrolidine-2,5-dione](/img/structure/B2803016.png)
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-methylbenzoate](/img/structure/B2803019.png)
![2-(2-Methylphenyl)-4-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine](/img/structure/B2803022.png)

